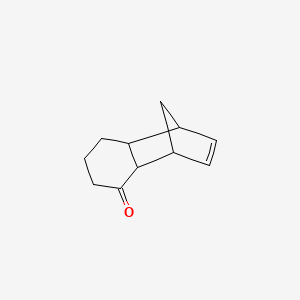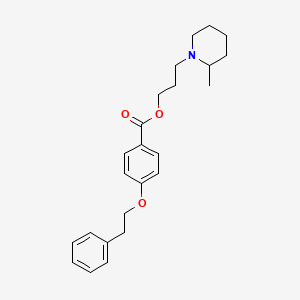
17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione: is a heterocyclic organic compound with the molecular formula C21H31N3O4 and a molecular weight of 389.49 g/mol . It is characterized by the presence of azido, hydroxy, and pregnane groups, making it a unique and versatile compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves multiple steps, starting from readily available steroid precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of azido groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triphenylphosphine (PPh3) and sodium azide (NaN3) are employed.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules .
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role as a lead compound for drug development .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3beta,17alpha-Dihydroxy-5alpha-pregnane-11,20-dione
- Oxazacort
- Azacort
- Deflazacort
Uniqueness: 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its combination of functional groups makes it a versatile compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5070-88-2 |
|---|---|
Molekularformel |
C21H31N3O4 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(3S,5S,8S,9S,10S,13S,14S,16R,17S)-17-acetyl-17-azido-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H31N3O4/c1-11(25)21(23-24-22)17(28)9-15-14-5-4-12-8-13(26)6-7-19(12,2)18(14)16(27)10-20(15,21)3/h12-15,17-18,26,28H,4-10H2,1-3H3/t12-,13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
DIEUKTMUMCPTRI-KVHDYMSOSA-N |
Isomerische SMILES |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)N=[N+]=[N-] |
Kanonische SMILES |
CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


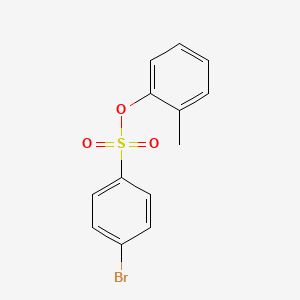
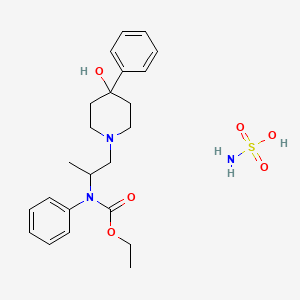
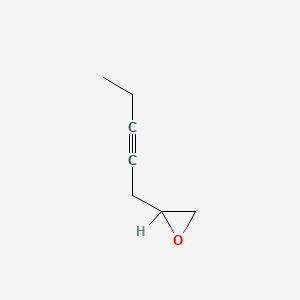
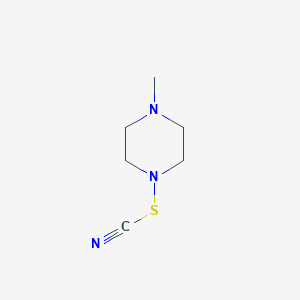
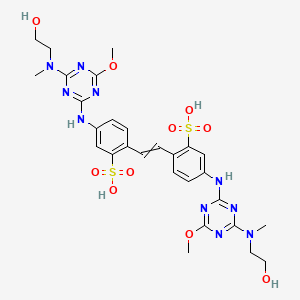
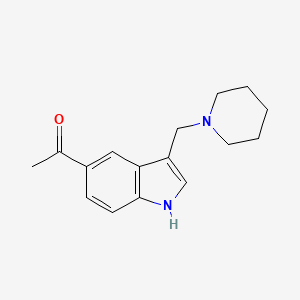
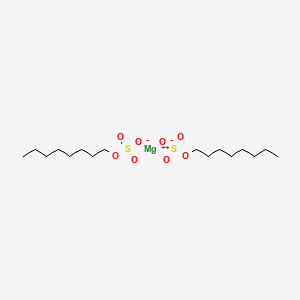
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
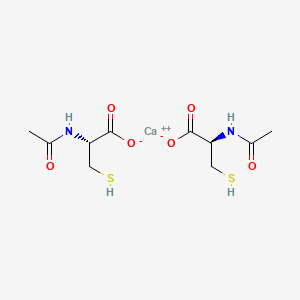
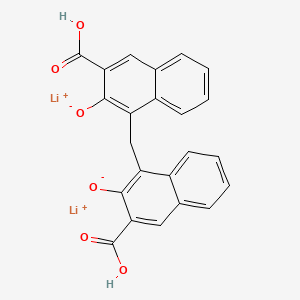
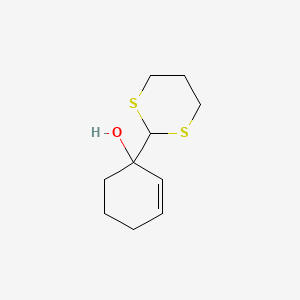
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
